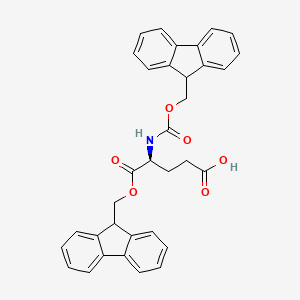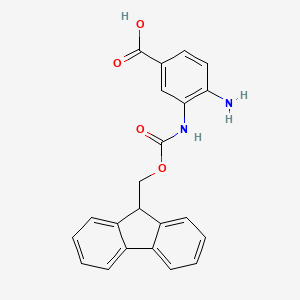
3-Fmoc-4-diaminobenzoic acid
Übersicht
Beschreibung
3-Fmoc-4-diaminobenzoic acid, also known as Fmoc-DABA, is an organic compound that is widely used in the synthesis of peptides and proteins. It is a key reagent for the synthesis of peptides and proteins, and has been used in many scientific research applications.
Wissenschaftliche Forschungsanwendungen
Application in Medicinal Chemistry
Summary of the Application
“3-Fmoc-4-diaminobenzoic acid” is used in the synthesis of preloaded diaminobenzoate resin . This resin is often used in peptide synthesis, a process that is crucial in medicinal chemistry for the development of new drugs .
Methods of Application or Experimental Procedures
A one-step method is used for synthesizing “3-Fmoc-4-diaminobenzoic acid”. The process involves the coupling of free diaminobenzoic acid and Fmoc-amino acids . This method is used to prepare preloaded diaminobenzoate resin .
Results or Outcomes
The coupling of free diaminobenzoic acid and Fmoc-amino acids gave pure products in 40-94% yield without any purification step in addition to precipitation . For the proline residue, crude products were collected and used for solid-phase peptide synthesis to give a moderate yield of a pentapeptide .
Application in Peptide Synthesis
Summary of the Application
“3-Fmoc-4-diaminobenzoic acid” is used in peptide synthesis and organic chemistry research . It serves as an important building block for the modification of peptides and proteins . This compound is commonly utilized in the pharmaceutical industry for drug discovery and development .
Methods of Application or Experimental Procedures
The compound is used in the synthesis of cyclic and disulfide-rich proteins via in situ thioesterification and native chemical ligation . The protocol relies on the linker Di-Fmoc-3,4-diaminobenzoic acid, and demonstrates the use of Gly, Ser, Arg, and Ile as C-terminal amino acids .
Results or Outcomes
The fully deprotected peptide undergoes thiolysis in aqueous buffer, generating the thioester in situ . Ultimately, the head-to-tail cyclized peptide is obtained via native chemical ligation . Two naturally occurring cyclic peptides, the prototypical Möbius cyclotide kalata B1 and SFTI-1 were synthesized efficiently, avoiding potential branching at the diamino linker, using the optimized protocol .
Application in the Synthesis of Schiff Base Derivatives
Summary of the Application
3,4-Diaminobenzoic acid, which can be prepared from “3-Fmoc-4-diaminobenzoic acid”, can be used to prepare Schiff base derivatives .
Methods of Application or Experimental Procedures
Schiff base derivatives are prepared by reacting 3,4-diaminobenzoic acid with substituted aldehydes and their corresponding metal complexes .
Results or Outcomes
The reaction results in the formation of Schiff base derivatives, which have various applications in organic chemistry .
Eigenschaften
IUPAC Name |
4-amino-3-(9H-fluoren-9-ylmethoxycarbonylamino)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O4/c23-19-10-9-13(21(25)26)11-20(19)24-22(27)28-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-11,18H,12,23H2,(H,24,27)(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRLZBKSOHQLVRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=C(C=CC(=C4)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fmoc-4-diaminobenzoic acid | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



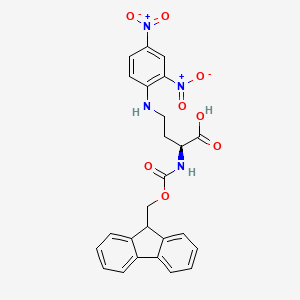
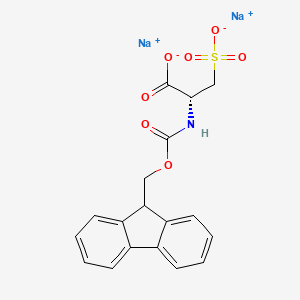
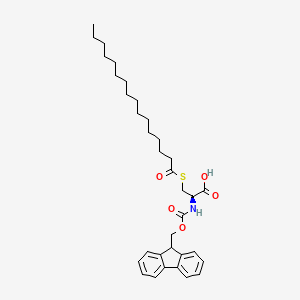
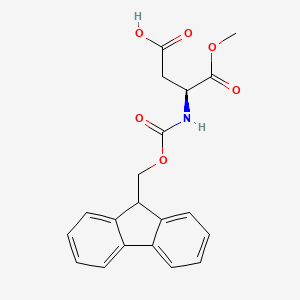
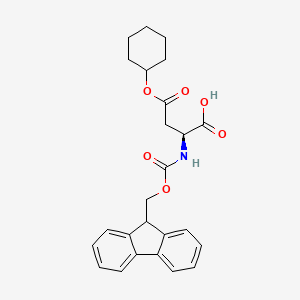
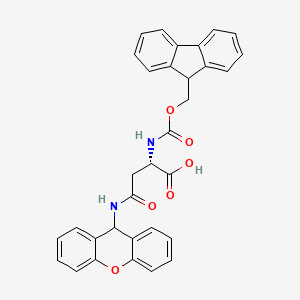
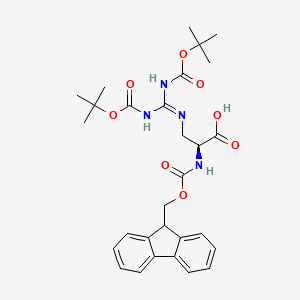
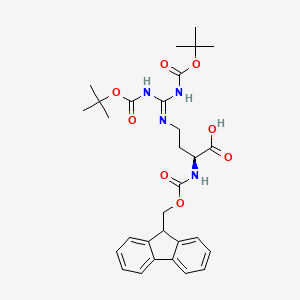
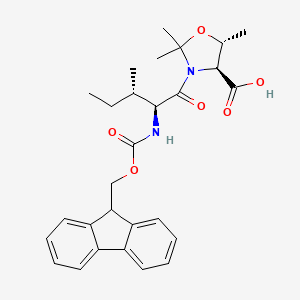

![Fmoc-Gly-Thr[Psi(Me,Me)Pro]-OH](/img/structure/B613460.png)

